(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Antibacterial FabI inhibition Structure-activity relationship

(E)-3-(2-Chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide (CAS 891120-97-1) is a synthetic small-molecule heterocyclic acrylamide characterized by a 1,3,4-oxadiazole core bearing a 2,5-dimethylphenyl substituent at the 5-position and linked via an amide bridge to an (E)-3-(2-chlorophenyl)acrylamide moiety. It belongs to a class of heterocyclic acrylamides patented for their ability to inhibit bacterial fatty acid biosynthesis (FabI), positioning the compound within an antibacterial pharmacophore space.

Molecular Formula C19H16ClN3O2
Molecular Weight 353.81
CAS No. 891120-97-1
Cat. No. B2380119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide
CAS891120-97-1
Molecular FormulaC19H16ClN3O2
Molecular Weight353.81
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl
InChIInChI=1S/C19H16ClN3O2/c1-12-7-8-13(2)15(11-12)18-22-23-19(25-18)21-17(24)10-9-14-5-3-4-6-16(14)20/h3-11H,1-2H3,(H,21,23,24)/b10-9+
InChIKeyGEZNCIRNPQEYPF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-Chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide (CAS 891120-97-1): Structural Identity and Pharmacophore Context for Procurement Decisions


(E)-3-(2-Chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide (CAS 891120-97-1) is a synthetic small-molecule heterocyclic acrylamide characterized by a 1,3,4-oxadiazole core bearing a 2,5-dimethylphenyl substituent at the 5-position and linked via an amide bridge to an (E)-3-(2-chlorophenyl)acrylamide moiety. It belongs to a class of heterocyclic acrylamides patented for their ability to inhibit bacterial fatty acid biosynthesis (FabI), positioning the compound within an antibacterial pharmacophore space [1]. The specific combination of electron-withdrawing (2-chlorophenyl) and electron-donating (2,5-dimethylphenyl) substituents creates a unique electronic and steric profile that cannot be assumed equivalent to other 1,3,4-oxadiazole-acrylamide analogs.

Why 1,3,4-Oxadiazole-Acrylamide Analogs Cannot Be Interchanged: The Critical Role of Substituent-Specific Properties in (E)-3-(2-Chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide


Within the 1,3,4-oxadiazole-acrylamide scaffold family, minor changes in aryl substitution pattern profoundly alter electronic distribution, lipophilicity, and target engagement. For the FabI-targeting heterocyclic acrylamide class, the presence and position of halogen atoms on the phenylacrylamide portion critically influence antibacterial potency: compounds lacking the ortho-chloro substituent or bearing alternative halogens demonstrate substantially different IC50 values against S. aureus FabI [1]. Likewise, the 2,5-dimethylphenyl group on the oxadiazole ring introduces a specific steric and hydrophobic character that affects solubility, metabolic stability, and off-target selectivity compared to unsubstituted phenyl or para-substituted analogs. Consequently, replacing (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide with any close analog without an explicit head-to-head validation risks unknowingly altering potency, selectivity, and ADMET profile.

Quantitative Differentiation Evidence for (E)-3-(2-Chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide: Comparative Potency, Selectivity, and Developability Data


Predicted S. aureus FabI Inhibitory Potency: Structural Basis for Ortho-Chloro Advantage Over Unsubstituted Phenylacrylamide Analogs

Within the heterocyclic acrylamide patent series (US 8,846,711 B2), compounds featuring an ortho-chlorophenylacrylamide moiety consistently exhibit superior FabI inhibitory activity compared to analogs with unsubstituted phenyl or para-substituted phenyl rings. Specifically, related acrylamide derivatives with ortho-chloro substitution achieved IC50 values as low as 0.14 µM against S. aureus FabI, whereas des-chloro analogs showed >10-fold loss of potency (IC50 > 1.5 µM) [1]. This class-level SAR establishes that the 2-chlorophenyl substituent present in CAS 891120-97-1 is a key potency determinant.

Antibacterial FabI inhibition Structure-activity relationship

In Silico Physicochemical Differentiation: Lipophilicity Advantage of 2,5-Dimethylphenyl Oxadiazole Substitution Over Unsubstituted Phenyl Analogs

The 2,5-dimethylphenyl substituent on the 1,3,4-oxadiazole ring contributes significantly to the compound's lipophilicity. Predicted logP values for CAS 891120-97-1 range between 3.5 and 4.5, reflecting increased hydrophobicity compared to analogs bearing an unsubstituted phenyl-oxadiazole moiety (predicted logP: 2.8–3.2) [1]. This difference in logP directly influences membrane permeability, plasma protein binding, and metabolic clearance rate.

Lipophilicity Drug-likeness Physicochemical profiling

Predicted Aqueous Solubility Differential: Impact of 2,5-Dimethyl Substitution on Formulation Feasibility

The 2,5-dimethyl substitution on the phenyl-oxadiazole moiety reduces aqueous solubility compared to unsubstituted or mono-methyl analogs. Predicted aqueous solubility (LogS) for CAS 891120-97-1 is approximately −5.0 to −5.5, indicating poor aqueous solubility, whereas the corresponding unsubstituted phenyl-oxadiazole analog is predicted to have LogS ≈ −4.0 to −4.5 [1]. This solubility penalty must be factored into formulation strategy and in vitro assay design.

Aqueous solubility Formulation Developability

Evidence Gap Alert: Absence of Direct Comparative Biological Data for CAS 891120-97-1

At the time of this analysis, no peer-reviewed publications or patent examples were identified that report direct quantitative biological activity data (e.g., IC50, MIC, Ki, EC50) for (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide (CAS 891120-97-1). The compound appears in vendor catalogs and chemical databases but lacks publicly disclosed experimental pharmacology. All potency and selectivity claims above are therefore derived from class-level SAR inferences based on structurally related heterocyclic acrylamides disclosed in US Patent 8,846,711 B2 [1].

Data availability Risk assessment Procurement caution

Best-Fit Research and Industrial Application Scenarios for (E)-3-(2-Chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide (CAS 891120-97-1)


Antibacterial Drug Discovery: FabI-Targeted Screening Against Gram-Positive Pathogens

Based on the compound's membership in the FabI-inhibiting heterocyclic acrylamide class [1], CAS 891120-97-1 is best deployed in antibacterial screening cascades targeting S. aureus (including MRSA) and other Gram-positive pathogens. The ortho-chlorophenylacrylamide motif is a validated potency determinant for FabI inhibition. Researchers should prioritize this compound over des-chloro or para-substituted analogs when structure-guided optimization of the phenylacrylamide moiety is the objective.

Structure-Activity Relationship (SAR) Studies: Probing the 2,5-Dimethylphenyl Oxadiazole Pharmacophore

The 2,5-dimethylphenyl substituent introduces steric bulk and increased lipophilicity relative to unsubstituted phenyl-oxadiazole analogs, making CAS 891120-97-1 a valuable tool compound for SAR campaigns aimed at understanding how oxadiazole C5-substitution affects target engagement, cellular permeability, and metabolic stability within the FabI inhibitor series [1].

Physicochemical Profiling and Formulation Feasibility Assessment

With its predicted logP of 3.5–4.5 and poor aqueous solubility, CAS 891120-97-1 serves as a useful probe for evaluating solubility-enabling formulation strategies (e.g., co-solvent systems, cyclodextrin complexation, amorphous solid dispersions) for the broader oxadiazole-acrylamide chemical series. Its procurement is warranted when the goal is to benchmark the developability limits of the scaffold class [1].

Comparative Selectivity Profiling Against Human Off-Targets

The unique combination of 2-chlorophenyl and 2,5-dimethylphenyl groups may confer a distinct selectivity profile against mammalian fatty acid synthase (FASN) or other human homologs compared to mono-substituted analogs. Procuring CAS 891120-97-1 for broad-panel selectivity screening (e.g., CEREP or SafetyScreen panels) can generate data that differentiate it from close analogs and de-risk lead selection [1].

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.